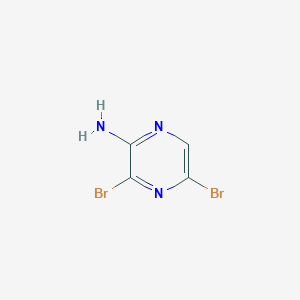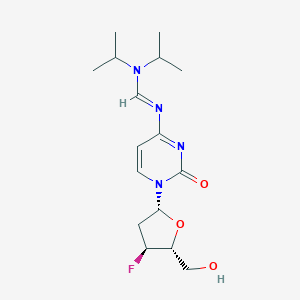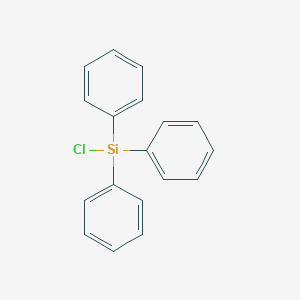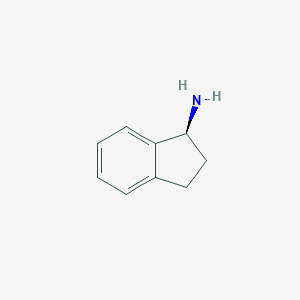![molecular formula C16H25BrN6O2 B131994 [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol CAS No. 148143-68-4](/img/structure/B131994.png)
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol, also known as ABPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. ABPM is a nucleoside analogue that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential as a therapeutic agent.
Mechanism Of Action
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol is a nucleoside analogue that acts by inhibiting the synthesis of viral DNA and RNA. It is incorporated into the viral DNA or RNA, which leads to chain termination and the inhibition of viral replication. [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA.
Biochemical And Physiological Effects
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to have low toxicity in vitro and in vivo. It has been reported to have a half-life of approximately 4 hours in rats. [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to be metabolized to several metabolites, including 8-bromo-6-(hexylamino)purine, which is the major metabolite.
Advantages And Limitations For Lab Experiments
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has some limitations, including its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
The potential applications of [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol in medicinal chemistry, drug discovery, and biochemistry are promising. Future research could focus on the development of [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol derivatives with improved solubility and efficacy. Additionally, the mechanism of action of [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol could be further elucidated to understand its potential as a therapeutic agent. The antiviral, antitumor, and antiparasitic activities of [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol could also be studied in more detail to identify potential clinical applications.
Synthesis Methods
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been synthesized using different methods, including the reaction of 8-bromo-6-chloropurine with hexylamine to form 8-bromo-6-(hexylamino)purine, which is then reacted with morpholine to form [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol. Another method involves the reaction of 8-bromo-6-chloropurine with hexylamine to form 8-bromo-6-(hexylamino)purine, which is then reacted with formaldehyde and morpholine to form [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol.
Scientific Research Applications
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antiviral, antitumor, and antiparasitic activities. [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV) in vitro. It has also been reported to inhibit the growth of cancer cells, including leukemia and breast cancer cells. Additionally, [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to have activity against the parasite Trypanosoma brucei, which causes African sleeping sickness.
properties
CAS RN |
148143-68-4 |
|---|---|
Product Name |
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol |
Molecular Formula |
C16H25BrN6O2 |
Molecular Weight |
413.31 g/mol |
IUPAC Name |
[6-(6-amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C16H25BrN6O2/c1-2-3-4-5-6-10-11(8-24)25-12(7-19-10)23-15-13(22-16(23)17)14(18)20-9-21-15/h9-12,19,24H,2-8H2,1H3,(H2,18,20,21) |
InChI Key |
JRSFWUOPMBCXTG-UHFFFAOYSA-N |
SMILES |
CCCCCCC1C(OC(CN1)N2C3=NC=NC(=C3N=C2Br)N)CO |
Canonical SMILES |
CCCCCCC1C(OC(CN1)N2C3=NC=NC(=C3N=C2Br)N)CO |
synonyms |
9-(3'-aza-4'-hexyl-1',2',3',4'-tetradeoxyhexopyranos-1'-yl)-8-bromoadenine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



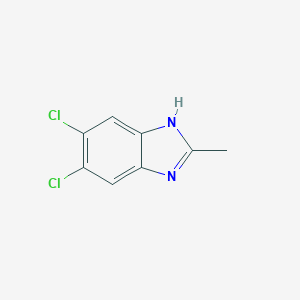
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
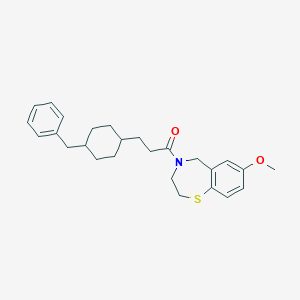
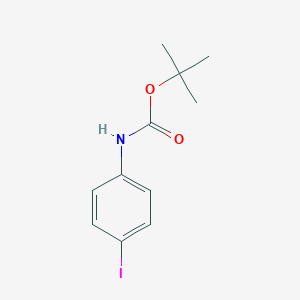
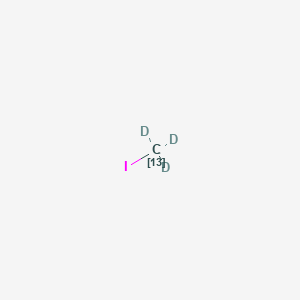

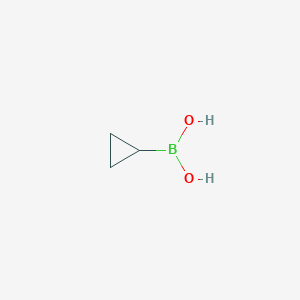

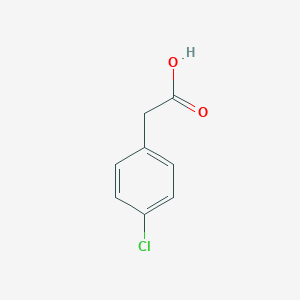
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
